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Compound of Interest

Compound Name:
(S)-4-Cbz-Morpholine-3-carboxylic

acid

Cat. No.: B1586192 Get Quote

(S)-4-Cbz-Morpholine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative

that has emerged as a strategically important building block in modern medicinal chemistry. Its

structure uniquely combines the conformational rigidity of the morpholine ring with the synthetic

versatility of a protected amine and a reactive carboxylic acid. The morpholine moiety is

recognized as a "privileged structure" in drug discovery, frequently incorporated to improve

physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles,

particularly for central nervous system (CNS) agents[1].

The Cbz (carboxybenzyl) protecting group on the nitrogen atom provides robust stability under

a variety of reaction conditions while allowing for facile deprotection via hydrogenolysis. The

stereochemically defined carboxylic acid at the C-3 position serves as a critical handle for

peptide coupling, amidation, and other derivatization strategies. This guide provides an in-

depth analysis of its chemical properties, a validated synthesis protocol, characterization data,

and a discussion of its application in the synthesis of complex, biologically active molecules.

Core Physicochemical and Structural Properties
Understanding the fundamental properties of (S)-4-Cbz-Morpholine-3-carboxylic acid is

essential for its effective use in synthesis and process development. These properties dictate

solubility, reactivity, and handling requirements.
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Property Value Source

IUPAC Name

(3S)-4-

(phenylmethoxycarbonyl)morp

holine-3-carboxylic acid

PubChem[2]

CAS Number 819078-65-4 PubChem[2]

Molecular Formula C₁₃H₁₅NO₅ PubChem[2]

Molecular Weight 265.26 g/mol PubChem[2]

Appearance White to off-white solid/powder Internal Data

Density ~1.332 g/cm³ Dayang Chem[3]

Boiling Point 464.3°C at 760 mmHg Dayang Chem[3]

Polar Surface Area 76.1 Å² PubChem[2]

XLogP3 1.0 - 1.05 Dayang Chem[3]

Synthesis and Purification: A Validated Protocol
The synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid is typically achieved through the N-

protection of the parent amino acid, (S)-Morpholine-3-carboxylic acid. The choice of benzyl

chloroformate as the protecting agent is strategic; it reacts selectively with the secondary amine

under mild basic conditions, preserving the integrity of the carboxylic acid and the chiral center.

Synthetic Workflow Overview
The following diagram outlines the key stages of the synthesis, from starting materials to the

purified final product.

Reaction Preparation Protection Reaction Workup & Isolation Purification

Starting Material:
(S)-Morpholine-3-carboxylic acid

Dissolve in
Aqueous Base (e.g., NaHCO₃)

Cool to 0-5°C
(Ice Bath)

Slowly Add
Benzyl Chloroformate (Cbz-Cl)

Stir at 0-5°C,
Allow to Warm to RT

(Monitor by TLC/LCMS)

Aqueous Wash
(e.g., Diethyl Ether)

Acidify Aqueous Layer
(e.g., 1M HCl) to pH 2-3 Precipitate Forms Filter Precipitate Wash with Cold Water Dry Under Vacuum Final Product:

(S)-4-Cbz-Morpholine-3-carboxylic acid
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Caption: Synthetic workflow for N-Cbz protection of (S)-Morpholine-3-carboxylic acid.

Step-by-Step Experimental Protocol
Materials:

(S)-Morpholine-3-carboxylic acid

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

Benzyl Chloroformate (Cbz-Cl)

1M Hydrochloric Acid (HCl)

Diethyl Ether or Ethyl Acetate

Deionized Water

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-

Morpholine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.2

eq). Ensure complete dissolution.

Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is critical to control

the exothermicity of the reaction and prevent degradation of the reagent and product.

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while

stirring vigorously. The slow addition maintains the low temperature and ensures a controlled

reaction.

Reaction: Continue stirring the mixture at 0-5°C for 1-2 hours, then allow it to warm to room

temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or LC-MS until the starting material is consumed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1586192?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous

layer with diethyl ether (2x) to remove unreacted benzyl chloroformate and other organic

impurities. The product remains in the aqueous basic layer as its carboxylate salt.

Acidification & Precipitation: Cool the separated aqueous layer in an ice bath and carefully

acidify to pH 2-3 by the slow addition of 1M HCl. The product will precipitate out of the

solution as a white solid. The causality here is the protonation of the carboxylate, rendering

the molecule neutral and significantly less water-soluble.

Isolation: Collect the solid precipitate by vacuum filtration.

Washing & Drying: Wash the collected solid with a small amount of cold deionized water to

remove residual inorganic salts. Dry the purified product under vacuum at 40-50°C to a

constant weight.

Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following spectroscopic

signatures are characteristic of (S)-4-Cbz-Morpholine-3-carboxylic acid.

¹H NMR (Proton NMR): The spectrum provides a definitive fingerprint. Key expected signals

include:

Aromatic Protons (Cbz group): A multiplet around δ 7.2–7.4 ppm corresponding to the 5

protons of the benzyl ring[4].

Benzyl CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance)

around δ 5.1-5.2 ppm.

Morpholine Ring Protons: A series of multiplets between δ 3.5–4.5 ppm, integrating to the

7 protons of the morpholine core[4].

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), though it may not

always be observed depending on the solvent and concentration[5].

¹³C NMR (Carbon NMR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1586192?utm_src=pdf-body
https://www.benchchem.com/product/b13568945
https://www.benchchem.com/product/b13568945
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbonyl Carbons: Two distinct signals in the deshielded region (δ 160-180 ppm), one for

the carboxylic acid and one for the carbamate (Cbz group)[5][6].

Aromatic Carbons: Signals between δ 127-136 ppm.

Benzyl CH₂ Carbon: A signal around δ 67-68 ppm.

Morpholine Carbons: Signals typically in the δ 40-70 ppm range.

Infrared (IR) Spectroscopy:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500 to 3300

cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[5].

C=O Stretch: Two strong, sharp peaks are expected. One for the carbamate carbonyl

(~1700-1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1710 cm⁻¹)[4][6]. The exact

positions can overlap.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

molecular weight (exact mass: 265.0950 Da)[2]. Common adducts observed would be

[M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Reactivity and Applications in Drug Discovery
The utility of (S)-4-Cbz-Morpholine-3-carboxylic acid lies in its dual functionality, which allows

for its strategic insertion into complex target molecules.

Role as a Chiral Building Block
The molecule's primary application is as a constrained, chiral scaffold. The carboxylic acid

serves as a primary point of attachment, while the Cbz-protected amine is a latent nucleophile,

ready for use after a simple deprotection step.
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Caption: Synthetic utility showing orthogonal reaction pathways for the core scaffold.

This orthogonality is crucial in multi-step synthesis. For example, the carboxylic acid can be

coupled with an amine to form an amide bond. Subsequently, the Cbz group can be removed

via catalytic hydrogenation to reveal the morpholine nitrogen, which can then participate in

further reactions such as reductive amination or another acylation. This stepwise approach is

fundamental in building complex pharmaceutical intermediates[7][8]. The morpholine ring itself

often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties

to the final drug candidate[1].

Safe Handling and Storage
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As with all laboratory chemicals, proper handling is essential to ensure safety. While a specific

safety data sheet (SDS) for this exact compound is not publicly available, guidelines can be

established based on structurally similar compounds like Boc-protected morpholine carboxylic

acids and general laboratory practice[9][10].

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses

with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[10].

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a chemical fume hood. Wash hands thoroughly after handling[9].

First Aid:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek medical attention[9].

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

Seek medical attention if irritation develops[10].

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek

medical attention[9].

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The

compound may be hygroscopic. Recommended storage is often at refrigerated temperatures

(0-8 °C) for long-term stability[7].

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations[9].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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